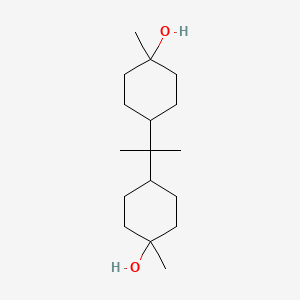
4,4'-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol): . It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves the hydrogenation of bisphenol A. The hydrogenation process is carried out at high pressures (10-30 MPa) and temperatures (150-250°C) using catalysts such as nickel, cobalt, or ruthenium . This reaction converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) follows a similar hydrogenation process. The reaction is typically conducted in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial-scale production of this compound .
化学反応の分析
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of high-performance materials, such as polycarbonates and epoxy resins
作用機序
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
- 2,2-Bis(4-hydroxycyclohexyl)propane
- Dodecahydrobisphenol A
- Perhydrobisphenol A
Comparison: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) is unique due to its fully hydrogenated cyclohexane rings, which impart different chemical and physical properties compared to its aromatic counterparts. This hydrogenation enhances its stability and reduces its reactivity, making it suitable for specific applications where these properties are desired .
特性
CAS番号 |
917479-25-5 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
4-[2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2/c1-15(2,13-5-9-16(3,18)10-6-13)14-7-11-17(4,19)12-8-14/h13-14,18-19H,5-12H2,1-4H3 |
InChIキー |
CURXTKVQGDKUSO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(C)(C)C2CCC(CC2)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


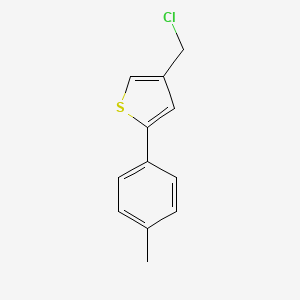
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)

![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
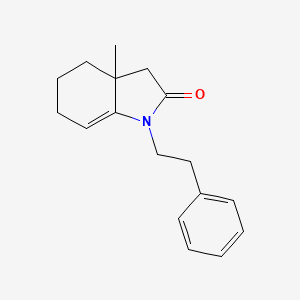
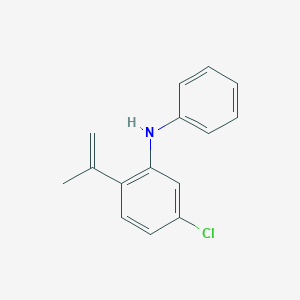
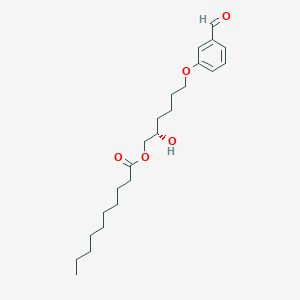
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
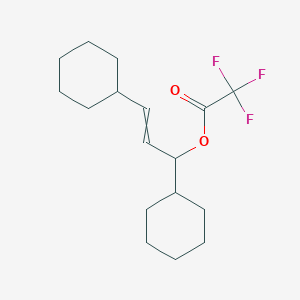
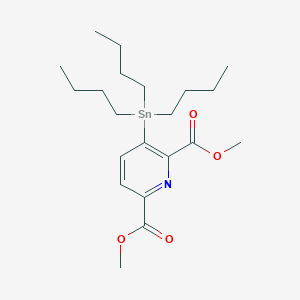
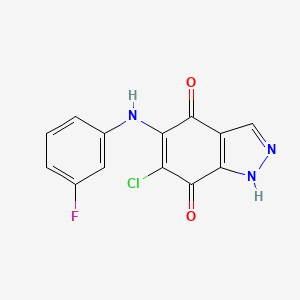
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
